Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate
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Overview
Description
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C₉H₁₁F₃O₃. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate typically involves the reaction of a cyclohexanone intermediate with methyl cyanoformate in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by warming and quenching with hydrochloric acid. The product is then extracted and purified by flash chromatography using a mixture of ethyl acetate and hexanes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route described above can be scaled up for larger production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The keto and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 2-oxo-4-(trifluoromethyl)-, methyl ester
Uniqueness
Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is unique due to the position of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .
Properties
CAS No. |
917911-16-1 |
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Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h5-6H,2-4H2,1H3 |
InChI Key |
RSDUKXYPQHLRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1=O)C(F)(F)F |
Origin of Product |
United States |
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